molecular formula C20H15BrN2O2S B3240214 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428351-02-3

2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No.: B3240214
CAS No.: 1428351-02-3
M. Wt: 427.3
InChI Key: SNNSUEGTMGHXOX-UHFFFAOYSA-N
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Description

2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a high-purity synthetic organic compound belonging to the benzothiadiazine dioxide class of heterocycles. This scaffold is characterized by a benzene ring fused to a 1,2,3-thiadiazine ring bearing a sulfonamide (sulfonyl) functional group . The specific molecular architecture, featuring a 3-bromobenzyl substituent at the 2-position and a phenyl group at the 4-position, makes it a valuable intermediate for medicinal chemistry and drug discovery research. Benzothiadiazine 1,1-dioxide derivatives have been identified as a privileged structure in pharmaceutical development, demonstrating a range of biological activities . For instance, closely related analogs have shown significant promise as inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII), which are important therapeutic targets in oncology . Other derivatives within this chemical family have exhibited potent in vitro antileishmanial efficacy, highlighting the scaffold's potential in infectious disease research . The presence of the bromine atom on the benzyl group offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to synthesize a more extensive library of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c21-17-10-6-7-15(13-17)14-23-22-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)26(23,24)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNSUEGTMGHXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of the enzyme phosphoinositide 3-kinase delta (PI3Kδ). This article examines its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C20H15BrN2O2S
  • Molecular Weight : 427.3 g/mol
  • CAS Number : 1428351-02-3
  • Purity : Typically around 95% .

The primary target for this compound is PI3Kδ. The compound binds to a hydrophobic pocket within the enzyme, inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for various cellular processes including growth and survival. The inhibition leads to significant effects on cell proliferation:

  • Inhibition of Cell Proliferation : The compound has demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in human B-cell lines such as SU-DHL-6 at approximately 2.13 and 2.50 μM.

Biological Activity Overview

The biological activities of this compound extend beyond mere inhibition of enzyme activity. Here are some key findings:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line GI50 (μM)
SU-DHL-62.13
Jurkat Cells<5

These results suggest that the compound may serve as a lead for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the molecule is critical for its biological activity:

  • Thiadiazine Ring : Essential for cytotoxic activity.
  • Bromobenzyl Group : Enhances interaction with PI3Kδ.

Studies indicate that modifications to the phenyl ring can significantly alter the potency of the compound against cancer cells .

Study on Anticancer Effects

In a comparative study involving various derivatives of benzo[e][1,2,3]thiadiazine compounds, it was found that those with electron-donating groups exhibited enhanced anticancer properties. For instance:

  • Derivatives with methyl substitutions showed increased activity against Jurkat cells compared to unsubstituted analogs .

In Vivo Studies

Preliminary in vivo studies indicate that compounds similar to this compound have demonstrated promising results in tumor models, suggesting potential for therapeutic applications .

Scientific Research Applications

Antitumor Activity

Research indicates that 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide exhibits notable antitumor properties:

  • It has been shown to inhibit the proliferation of human B-cell lines such as SU-DHL-6 with GI50 values ranging from 2.13 to 2.50 μM.
  • The compound's effectiveness in targeting cancer cells suggests its potential as a lead compound in developing new anticancer therapies.

Antileishmanial Activity

Leishmaniasis remains a significant global health challenge, and the need for effective treatments is critical:

  • In vitro studies have demonstrated that this compound has activity against Leishmania species, with an IC50 value of 6.5 μM against Leishmania donovani, the causative agent of visceral leishmaniasis .
  • These findings highlight its potential as a new class of antileishmanial agents that could circumvent resistance seen with current treatments.

Case Studies

Study Findings Reference
Inhibition of B-cell ProliferationDemonstrated significant inhibition in SU-DHL-6 cell line
Antileishmanial EfficacyMost potent against Leishmania donovani (IC50: 6.5 μM)
Biochemical PathwaysAffects PI3K/AKT/mTOR pathway leading to reduced cell survival

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromobenzyl Group

The 3-bromobenzyl moiety facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to the electron-withdrawing sulfone group activating the benzene ring.

Reaction TypeConditionsProducts/OutcomesSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CArylated derivatives (e.g., 3,4-dimethoxyphenyl)
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°CPrimary/secondary amine adducts

Key Findings :

  • Suzuki reactions with arylboronic acids yield mono-arylated products with >80% selectivity under optimized conditions .

  • Amination reactions retain the thiadiazine core but modify bioactivity profiles .

Oxidation and Ring Contraction

The thiadiazine ring undergoes oxidative transformations, particularly with peroxy acids:

Oxidizing AgentConditionsMajor ProductYieldSource
m-CPBA (2 equiv)DCM, 20°C, 1 hr1,2,5-thiadiazol-3(2H)-one 1,1-dioxide29%

Mechanism :

  • Oxidative ring contraction via [3 + 2] cycloaddition forms a five-membered thiadiazole sulfone .

  • The reaction preserves the sulfone group but alters the heterocyclic scaffold .

Cycloaddition and Heterocycle Formation

The thiadiazine core participates in cycloaddition reactions, enabling access to polycyclic systems:

Reaction PartnerConditionsProductApplicationSource
ArylisocyanidesCuI, DMF, 120°CBenzo-fused triazepinesPharmacological cores
Alkenes/alkynesThermal/UV irradiationSpirocyclic or fused bicyclic systemsMaterial science

Example :

  • Reaction with 4-(arylmethylene)-6-phenyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one yields benzo[f] triazepin-2-ones .

Functionalization at the Sulfone Group

The sulfone moiety enables reductions and alkylations:

Reaction TypeReagents/ConditionsOutcomeSource
ReductionZn/HCl, refluxThiadiazine sulfoxide (partial S=O reduction)
AlkylationR-X, K₂CO₃, DMF, 60°CSulfonamide derivatives

Limitations :

  • Full reduction to thiadiazine sulfide is not reported due to steric hindrance from the bromobenzyl group.

Bromination and Halogen Exchange

The bromine atom can be replaced via halogen-exchange reactions:

ReagentConditionsProductYieldSource
CuI, KF, DMF, 120°CUllmann-type couplingIodo/chloro analogs45–60%
NaI, acetone, refluxFinkelstein reactionIodo derivative72%

Applications :

  • Iodo derivatives serve as intermediates in cross-coupling cascades .

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsOutcomeMechanistic PathwaySource
UV (365 nm), THFC–S bond cleavage, radical formationHomolytic dissociation
UV + O₂Sulfone oxidation to sulfonic acidSinglet oxygen-mediated

Significance :

  • Photolysis products are used in radical-initiated polymerization.

Critical Research Findings

  • Selectivity in Cross-Coupling : The bromobenzyl group’s position directs mono-functionalization in Suzuki reactions, avoiding di-substitution .

  • Ring Contraction Specificity : Oxidative ring contraction exclusively forms 1,2,5-thiadiazole sulfones, not smaller rings .

  • Photostability : The compound exhibits limited photostability, requiring dark storage to prevent decomposition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substitution at Position 4

The 4-phenyl group in the target compound contrasts with alkyl or fluorinated alkyl chains in analogues, impacting both activity and pharmacokinetics:

Compound 4-Position Substituent Biological Target Key Findings
Target Compound Phenyl Inferred AMPA/PI3Kδ Bulky aromatic group may enhance selectivity but reduce metabolic stability.
BPAM344 (10) Cyclopropyl AMPA receptors EC₂ₓ = 0.24 µM; high potency as AMPA potentiator.
BPAM307 (27) Allyl Kainate receptors Superior kainate receptor activity vs. AMPA; EC₂ₓ not reported.
12b (Fluoroethyl derivative) 2-Fluoroethyl AMPA receptors Improved metabolic stability and oral bioavailability.
  • Phenyl vs.
  • Fluorinated Chains: Fluorine substitution (e.g., 2-fluoroethyl in 12b) improves metabolic stability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound .
Substitution at Position 2

The 3-bromobenzyl group distinguishes the target compound from other derivatives:

Compound 2-Position Substituent Biological Activity
Target Compound 3-Bromobenzyl Inferred enhanced halogen bonding potential.
Quinazolinone derivatives Variable alkyl/aryl Dual PI3Kδ/γ inhibition (e.g., compound 4).
Thienothiadiazine derivatives Methyl/ethyl Cognitive enhancement (e.g., compound 24).
  • Bromine vs. Smaller Substituents : The bromine atom’s electronegativity and size could enhance binding affinity via halogen bonding, a property exploited in kinase inhibitors and receptor modulators .
AMPA/Kainate Receptor Modulation
  • Thienothiadiazine Analogues: Compound 24 (4-ethyl substitution) showed cognitive enhancement at 0.3 mg/kg orally, attributed to AMPA receptor potentiation .
  • Benzothiadiazine Dioxides : BPAM344 (4-cyclopropyl) and BPAM307 (4-allyl) exhibited EC₂ₓ values in the sub-micromolar range, with substituents dictating receptor selectivity (AMPA vs. kainate) .
  • Target Compound : The 4-phenyl group may shift selectivity toward kainate receptors, similar to BPAM307, but this requires empirical validation.
Anticancer and Kinase Inhibition
  • PI3Kδ Inhibitors: Benzo[e][1,2,4]thiadiazine derivatives (e.g., 15b) showed >21-fold selectivity for PI3Kδ over PI3Kγ, with IC₅₀ values in the nanomolar range .
  • 3-Heteroaryl Analogues : Pyridinyl-substituted thiadiazine dioxides inhibited renal and lung cancer cell lines, though tuberculostatic activity was poor .
Metabolic Stability
  • Fluorinated derivatives (e.g., 12b) demonstrated prolonged half-lives due to reduced CYP450-mediated oxidation .

Q & A

Basic: What are the key synthetic methodologies for preparing 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide?

Answer:
The synthesis typically involves multi-step reactions starting from sulfonamide precursors. A common approach includes:

Condensation : Reacting 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates in pyridine with DBU (1,8-diazabicycloundec-7-ene) as a base to form intermediates.

Cyclization : Heating intermediates in pyridine to yield the thiadiazine 1,1-dioxide core.

Substitution : Introducing the 3-bromobenzyl and phenyl groups via nucleophilic substitution or alkylation.

  • Example: Alkylation of the thiadiazine ring with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
    Key Reagents : DBU, pyridine, and methyl iodide for methylation. Purification often involves recrystallization from methanol or chloroform .

Advanced: How do structural modifications at the 4-position of the thiadiazine ring affect AMPA receptor activity?

Answer:
Substituents at the 4-position critically modulate receptor selectivity and potency:

  • Cyclopropyl groups : Enhance AMPA receptor (AMPAR) potentiator activity (e.g., BPAM395: EC₂ₓ = 0.24 µM) by improving hydrophobic interactions with the receptor’s allosteric site .
  • Allyl groups : Favor kainate receptor (KAR) activity. For example, BPAM307 (4-allyl-substituted) shows higher KAR efficacy than cyclopropyl analogues .
    Methodological Insight :
  • In vitro assays : Use HEK293 cells expressing GluA2/3 subunits to measure AMPAR currents.
  • SAR analysis : Compare EC₅₀ values and receptor subtype selectivity ratios .

Advanced: What experimental strategies address contradictions in activity data across structurally similar derivatives?

Answer:
Contradictions often arise from:

  • Substituent positioning : Thiophene vs. benzene ring fusion alters electronic properties. For example, thieno[3,2-e] derivatives show higher AMPAR potency than benzo analogues due to sulfur atom orientation .
  • Receptor subtype expression : Variability in GluA1-4 subunit combinations in assay systems.
    Resolution :
  • Crystallography : Co-crystallize derivatives with GluA2-LBD (ligand-binding domain) to map binding interactions.
  • Meta-analysis : Compare data across studies using standardized assays (e.g., patch-clamp electrophysiology) .

Advanced: How can in vitro AMPAR potentiator activity translate to cognitive enhancement in vivo?

Answer:
Methodological workflow :

In vitro screening : Measure AMPAR-mediated currents in transfected cells (EC₂ₓ threshold: <1 µM).

Microdialysis : Assess neurotransmitter release (e.g., noradrenaline) in rodent hippocampi.

Behavioral assays :

  • Object recognition tests : Administer compounds orally (e.g., 0.3 mg/kg) and measure memory retention in mice.
  • Long-term potentiation (LTP) : Evaluate synaptic plasticity in hippocampal slices .
    Example : Compound 24 (thieno[2,3-e] derivative) enhanced cognition at 0.3 mg/kg via AMPAR-mediated LTP .

Advanced: What spectroscopic and analytical techniques confirm the structural integrity of thiadiazine derivatives?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at δ 2.58 ppm, aromatic protons at δ 7.23 ppm) .
  • Elemental analysis : Validate purity (C, H, N within ±0.3% of theoretical values).
  • IR spectroscopy : Confirm sulfone groups (S=O stretching at 1,173–1,301 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry for chiral derivatives (e.g., IDRA-21 enantiomers) .

Advanced: How do modifications to the benzo[e]thiadiazine core impact selectivity for PI3Kδ inhibition?

Answer:

  • Core substitution : Replacing the quinazolinone carbonyl with a sulfonyl group (as in 2H-benzo[e]thiadiazine 1,1-dioxide) reduces PI3Kδ potency but improves isoform selectivity.
  • Affinity pocket modifications : Introducing 5-indolyl or 3,4-dimethoxyphenyl groups restores activity (e.g., compound 15b: IC₅₀ = 266 nM, >21-fold selectivity over PI3Kγ) .
    Assay : SU-DHL-6 cell proliferation assays to validate anti-cancer activity .

Basic: What safety precautions are required when handling thiadiazine derivatives?

Answer:

  • GHS Classification : Harmful if swallowed (H302). Use PPE (gloves, eye protection) and avoid inhalation .
  • Storage : Stable at RT in airtight containers; DMSO solutions (≤100 mM) prevent degradation .

Advanced: How does metabolic stability influence the pharmacokinetics of unsaturated vs. saturated thiadiazine derivatives?

Answer:

  • Hepatic metabolism : CYP450 enzymes oxidize saturated 3,4-dihydro derivatives to unsaturated forms (e.g., 7-chloro-5-furanyl derivatives), enhancing blood-brain barrier penetration.
  • Microdialysis : Monitor metabolite levels in rodent hippocampi to correlate with acetylcholine/serotonin elevation .

Advanced: What computational tools predict the bioactivity of novel thiadiazine analogues?

Answer:

  • Docking simulations : Use GluA2-LBD crystal structures (PDB: 3H6V) to model ligand-receptor interactions.
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with AMPAR EC₅₀ values .

Advanced: How do enantiomeric differences in thiadiazine derivatives affect pharmacological profiles?

Answer:

  • Chiral resolution : Separate R/S enantiomers via HPLC with chiral columns (e.g., CHIRALPAK IC).
  • In vivo testing : Enantiomers show divergent tissue selectivity (e.g., ATP-sensitive K⁺ channel activation in cardiovascular vs. smooth muscle) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
Reactant of Route 2
2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

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